molecular formula C26H27N3O8 B280571 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B280571
M. Wt: 509.5 g/mol
InChI Key: OHTHLBXNTUGIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators. This compound also exhibits antioxidant properties, which further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. In vivo studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms underlying inflammation and pain, as well as to develop new therapies for these conditions. However, one of the limitations of using this compound is its relatively complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further investigate the molecular mechanisms underlying its anti-inflammatory and analgesic effects. Another direction is to explore its potential applications in other fields of science, such as cancer research and neuroprotection. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Conclusion
In conclusion, 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown promising results in various fields of science. Its potent anti-inflammatory and analgesic effects make it a valuable tool for studying the mechanisms underlying inflammation and pain, as well as for developing new therapies for these conditions. Further research is needed to fully understand the molecular mechanisms underlying its effects and to explore its potential applications in other fields of science.

Scientific Research Applications

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties.

properties

Molecular Formula

C26H27N3O8

Molecular Weight

509.5 g/mol

IUPAC Name

5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H27N3O8/c1-15-22(25(31)35-4)24(18-6-5-7-20(14-18)29(33)34)23(16(2)27-15)26(32)37-13-12-36-21-10-8-19(9-11-21)28-17(3)30/h5-11,14,24,27H,12-13H2,1-4H3,(H,28,30)

InChI Key

OHTHLBXNTUGIIM-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 g (0.04 moles) of 2-(4-acetylaminophenoxy)-ethyl 2-(3-nitrobenzilidene)acetylacetate and 4.19 g (0.04 moles) of methyl 3-aminocrotonate are heated for 4 hours under reflux in 40 ml of ethanol. The solution is cooled to 7° C. to obtain 2-(4-acetylaminophenoxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate as yellow crystals melting--after recrystallisation in isopropanol--at 202°-204° C. The yield was 68% of the theoretical yield.
Name
2-(4-acetylaminophenoxy)-ethyl 2-(3-nitrobenzilidene)acetylacetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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